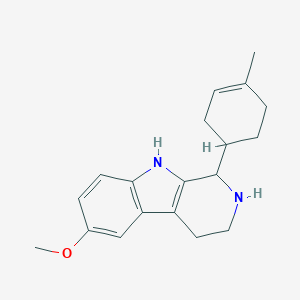![molecular formula C18H19N5O3S B282728 N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide](/img/structure/B282728.png)
N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide, also known as DMPT, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a highly potent and selective agonist of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is involved in the regulation of neurotransmitter release and other physiological processes.
Mécanisme D'action
The mechanism of action of N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide is complex and involves several different pathways. It acts as a selective agonist of the TAAR1 receptor, which is involved in the regulation of neurotransmitter release. N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide has a range of biochemical and physiological effects that have been studied extensively in scientific research. It has been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide has also been shown to have effects on the immune system, including the modulation of cytokine release.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide has several advantages for use in scientific research. It is a highly potent and selective agonist of the TAAR1 receptor, which makes it useful for studying the effects of TAAR1 activation. N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide is also relatively stable and easy to synthesize, which makes it a useful tool for researchers.
One limitation of N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide is that it is a relatively new compound, and its long-term effects are not well understood. Additionally, its effects may be dependent on the specific experimental conditions, which can make it difficult to interpret the results of studies.
Orientations Futures
There are several potential future directions for research on N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide. One area of interest is the potential use of N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide in the treatment of psychiatric disorders, including depression and anxiety. Additionally, further research is needed to understand the long-term effects of N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide and its potential for use in other areas of scientific research.
In conclusion, N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide is a highly potent and selective agonist of the TAAR1 receptor that has been extensively studied for its potential use in scientific research. It has a range of effects on the central nervous system and the immune system, and has potential applications in the treatment of neurological and psychiatric disorders. However, further research is needed to fully understand its effects and potential applications.
Méthodes De Synthèse
The synthesis of N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide is a complex process that involves several steps. It can be synthesized from 2,5-dimethoxybenzaldehyde, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 1-methyl-1H-tetrazole-5-thiol in the presence of a base to give the desired N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide product.
Applications De Recherche Scientifique
N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide has been studied extensively for its potential use in scientific research. It has been shown to have a range of effects on the central nervous system, including the modulation of dopamine and serotonin release. N-(2,5-dimethoxyphenyl)-4-{[(1-methyl-1H-tetraazol-5-yl)sulfanyl]methyl}benzamide has also been studied for its potential use in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.
Propriétés
Formule moléculaire |
C18H19N5O3S |
|---|---|
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
N-(2,5-dimethoxyphenyl)-4-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzamide |
InChI |
InChI=1S/C18H19N5O3S/c1-23-18(20-21-22-23)27-11-12-4-6-13(7-5-12)17(24)19-15-10-14(25-2)8-9-16(15)26-3/h4-10H,11H2,1-3H3,(H,19,24) |
Clé InChI |
VZKOAAOVEKUDNT-UHFFFAOYSA-N |
SMILES |
CN1C(=NN=N1)SCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)OC)OC |
SMILES canonique |
CN1C(=NN=N1)SCC2=CC=C(C=C2)C(=O)NC3=C(C=CC(=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(3-chloro-4-fluorophenyl)-5-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282655.png)

![2-(4-ethylphenyl)-5-(4-methylphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B282660.png)
![2-(2-methoxyphenyl)-5-(4-methylphenyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282661.png)
![5-(4-chlorophenyl)-2-(tetrahydro-2-furanylmethyl)-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-1-one](/img/structure/B282666.png)
![ethyl 4-(5-(4-chlorophenyl)-1-oxo-3-thioxo-5,6,11,11a-tetrahydro-1H-imidazo[5',1':6,1]pyrido[3,4-b]indol-2(3H)-yl)benzoate](/img/structure/B282667.png)

![Ethyl 4-{3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282670.png)
![Ethyl 4-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282671.png)
![ethyl 4-[3-({4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}methyl)-4-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282672.png)
![Ethyl 4-[4-methoxy-3-(1-pyrrolidinylmethyl)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B282673.png)